molecular formula C10H12 B1205765 Benzene, 4-ethenyl-1,2-dimethyl- CAS No. 27831-13-6

Benzene, 4-ethenyl-1,2-dimethyl-

Cat. No.: B1205765
CAS No.: 27831-13-6
M. Wt: 132.2 g/mol
InChI Key: PMZXJPLGCUVUDN-UHFFFAOYSA-N
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Description

Benzene, 4-ethenyl-1,2-dimethyl-: is an organic compound with the molecular formula C10H12 . It is also known by other names such as 1,2-Dimethyl-4-vinylbenzene and 3,4-Dimethylstyrene . This compound is a derivative of benzene, where the benzene ring is substituted with two methyl groups and one ethenyl group. It is a colorless liquid with a characteristic aromatic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 2,4-Dimethyl-1-phenol: The preparation of Benzene, 4-ethenyl-1,2-dimethyl- can be achieved by reacting 2,4-dimethyl-1-phenol with methanesulfonyl chloride to form 2,4-dimethyl-1-phenyl methanesulfonate.

    Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of benzene derivatives.

Industrial Production Methods: The industrial production of Benzene, 4-ethenyl-1,2-dimethyl- often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 4-ethenyl-1,2-dimethyl- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.

Mechanism of Action

The mechanism of action of Benzene, 4-ethenyl-1,2-dimethyl- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the pi electrons of the benzene ring attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity .

Comparison with Similar Compounds

    Styrene: Similar in structure but lacks the two methyl groups.

    1,2-Dimethylbenzene: Lacks the ethenyl group.

    4-Vinyl-o-xylene: Another name for Benzene, 4-ethenyl-1,2-dimethyl-.

Uniqueness: Benzene, 4-ethenyl-1,2-dimethyl- is unique due to the presence of both methyl and ethenyl groups on the benzene ring, which influences its reactivity and applications. The combination of these substituents provides distinct chemical properties compared to its analogs .

Properties

IUPAC Name

4-ethenyl-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-4-10-6-5-8(2)9(3)7-10/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZXJPLGCUVUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182148
Record name Benzene, 4-ethenyl-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27831-13-6
Record name Benzene, 4-ethenyl-1,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027831136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 4-ethenyl-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethenyl-1,2-dimethylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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